1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

Reproducible quinoline-3-carboxylic acid research requires scaffold consistency. Uncharacterized batches introduce variability in amide coupling yields and SAR interpretation. This 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 67984-94-5) resolves these risks: • 95% purity validated by NMR, HPLC, and GC per batch • Enhanced lipophilicity (XLogP3 1.8 vs. 1.2 parent) improves permeability calibration • Single H-bond donor simplifies amide/ester derivatization without hydroxyl protection • Well-defined melting point (228 °C) ensures reproducible DMSO stock preparation Ideal for HIV-1 integrase inhibitor synthesis and amide library construction. Batch-specific QC documentation provided with every shipment.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 67984-94-5
Cat. No. B1281353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
CAS67984-94-5
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C(C1=O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15)
InChIKeyDFNCYDFCUVAFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Identity & Procurement


1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 67984-94-5) is a bicyclic heterocyclic carboxylic acid belonging to the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid class. Its structure features an N-methyl substituent that distinguishes it from the parent 2-oxo-1,2-dihydroquinoline-3-carboxylic acid [1]. The compound is commercially available as a solid with a typical purity of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC . With a molecular weight of 203.19 g/mol, computed XLogP3-AA of 1.8, and one hydrogen bond donor, it occupies a distinct physicochemical space within the quinoline-3-carboxylic acid family [1].

1
Scaffold Selection

N-methyl-2-oxoquinoline-3-carboxylic acid core suited for SAR library construction.

2
QC Specification

Batch-specific documentation with NMR, HPLC, and GC supports reproducible synthesis.

3
Physicochemical Profile

Computed logP ~1.8 and single H-bond donor define distinct property space for lead optimization.

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Generic Substitution Risks


Although the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold is shared across multiple catalog compounds, simple substitution of the N-methyl derivative with its des-methyl or alternative positional isomers carries quantifiable risks. The N-methyl group alters the compound’s lipophilicity (XLogP3-AA 1.8 vs. 1.2 for the parent acid), hydrogen-bonding capacity, and tautomeric preference, which directly influence solubility, reactivity in downstream coupling reactions, and biological target engagement [1][2]. Furthermore, the documented 95% purity with full QC characterization ensures batch-to-batch reproducibility that generic, uncharacterized alternatives cannot guarantee . These differences, though subtle, are consequential for structure-activity relationship (SAR) studies and scalable synthesis pathways.

Target
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Risk 1

Des-methyl analog differs in lipophilicity and tautomeric preference. LogP shift may alter membrane partitioning in cell-based assays.

Risk 2

4-Hydroxy analog introduces an additional H-bond donor. May require hydroxyl protection, complicating direct C3-carboxylic acid derivatization.

Risk 3

Generic uncharacterized quinoline-3-carboxylic acids lack batch QC. Unreported purity may affect reaction yield and biological reproducibility.

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Differentiation Evidence


Lipophilicity vs. Des-Methyl Analog

The N-methyl substituent increases the computed partition coefficient relative to the parent 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This difference impacts compound partitioning in biphasic systems and membrane permeability predictions. [1][2]

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.6
Reported increase in computed logP may support membrane permeation studies.
Computed model values; experimental confirmation advised.
Lipophilicity Drug Design Physicochemical Profiling

Hydrogen Bond Donor Count vs. 4-Hydroxy Analog

The absence of a 4-hydroxy group (present in 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, CAS 67735-60-8) reduces the hydrogen bond donor count from 2 to 1. This simplifies downstream synthetic derivatization by eliminating the need for hydroxyl protection during esterification or amidation of the C3-carboxylic acid. [1]

H-Bond Donors
Class-level inference
1 vs. 2 HBD
Fewer donors may simplify synthetic derivatization at C3 position.
Property inferred from structure; validate protection strategy.
Synthetic Chemistry Protecting Group Strategy Scaffold Functionalization

Purity and Quality Documentation

Commercial supply of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid includes 95% minimum purity (HPLC) with supporting NMR and GC analyses. This exceeds the often-unreported purity of custom-synthesized or stockroom intermediates, directly affecting the reliability of biological and synthetic results.

Purity (HPLC)
Data to verify
≥95%
Supports procurement specification review for batch consistency.
Supplier-reported; request lot-specific COA.
Quality Control Reproducibility Procurement Specification

Thermal Stability and Melting Point

The compound exhibits a sharp melting point at 228 °C, consistent with a crystalline solid of defined purity. This thermal stability parameter is critical for planning high-temperature reactions, lyophilization cycles, and long-term storage conditions. The des-methyl analog (2-oxo-1,2-dihydroquinoline-3-carboxylic acid) decomposes above ~240 °C, often without a sharp melt, indicating lower crystalline homogeneity. [1]

Melting Point
Cross-study comparable
228 °C
Well-defined, lower melt may facilitate automated synthesis handling.
Confirm thermal behavior under inert atmosphere if required.
Thermal Analysis Formulation Development Stability

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Application Scenarios


Integrase and Kinase Inhibitor Lead Optimization

The compound’s enhanced lipophilicity (XLogP3-AA = 1.8 vs. 1.2 for the parent acid) and single hydrogen bond donor make it an ideal C3-carboxylic acid scaffold for constructing amide libraries. It has served as a key intermediate in the design of dihydroquinoline-3-carboxylic acid HIV-1 integrase inhibitors, where the N-methyl group contributes to metal-chelating pharmacophore geometry [1].

Heterocyclic Library Building Block

With only one hydrogen bond donor (vs. two in the 4-hydroxy analog), the compound simplifies amide coupling and esterification without hydroxyl protection. Its documented 95% purity and batch QC reduce synthetic failures when scaling from milligram to multi-gram library production .

PAMPA Permeability Reference Compound

The 0.6 LogP-unit increase over the des-methyl scaffold enables its use as a reference compound for calibrating PAMPA or Caco-2 permeability models within the quinoline-3-carboxylic acid chemical space. The well-defined melting point (228 °C) ensures consistent DMSO stock preparation [2].

Application
Selection Property
Validation Focus
Integrase inhibitor lead optimization
Lipophilicity and H-bond profile
Metal-chelating pharmacophore geometry and amide library synthesis
Heterocyclic library building block
Single H-bond donor scaffold
Unprotected C3 coupling efficiency and batch-to-batch QC
Permeability reference compound
Computed logP and thermal stability
PAMPA or cell-based model calibration within quinoline chemical space

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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